molecular formula C14H19ClO2 B1656322 1-(5-Chloro-2-hydroxyphenyl)octan-1-one CAS No. 52196-48-2

1-(5-Chloro-2-hydroxyphenyl)octan-1-one

Cat. No.: B1656322
CAS No.: 52196-48-2
M. Wt: 254.75 g/mol
InChI Key: OCEZARKMSZFANJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)octan-1-one is an aromatic hydroxyketone characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the 2-position and a chlorine atom at the 5-position, linked to an 8-carbon aliphatic ketone chain. Its molecular formula is C₁₄H₁₉ClO₂ (calculated molecular weight: 242.73 g/mol).

Properties

CAS No.

52196-48-2

Molecular Formula

C14H19ClO2

Molecular Weight

254.75 g/mol

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)octan-1-one

InChI

InChI=1S/C14H19ClO2/c1-2-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17/h8-10,17H,2-7H2,1H3

InChI Key

OCEZARKMSZFANJ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C1=C(C=CC(=C1)Cl)O

Canonical SMILES

CCCCCCCC(=O)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 1-(5-Chloro-2-hydroxyphenyl)octan-1-one and related compounds:

Compound Name Substituents (Phenyl Ring) Carbon Chain Length Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound 5-Cl, 2-OH 8 Ketone 242.73 High lipophilicity; potential H-bonding
1-(5-Chloro-2-hydroxyphenyl)ethanone 5-Cl, 2-OH 2 Ketone 170.60 Higher volatility; shorter chain
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione 5-Cl, 2-OH 4 Diketone 212.63 Chelation ability; enhanced reactivity
1-(5-Chloro-2-hydroxyphenyl)-1-nonanone 5-Cl, 2-OH 9 Ketone 256.78 Increased lipophilicity (unreported data)
N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide 5-Cl, 2-OH 2 (ethylidene) Hydrazone, triol 338.72 Enhanced polar solubility; antimicrobial potential

Chain Length Effects

  • Shorter Chains (C2–C4): Ethanone (C2) and butanedione (C4) analogs exhibit higher volatility and solubility in polar solvents due to reduced hydrophobic interactions.
  • Longer Chains (C8–C9): The octanone (C8) and nonanone (C9) derivatives are more lipophilic, favoring interactions with lipid bilayers or hydrophobic matrices. However, experimental data on these compounds remain sparse .

Functional Group Modifications

  • Hydrazones (e.g., Trihydroxybenzohydrazide): Hydrazone-linked compounds, such as those in , demonstrate improved solubility in aqueous environments due to multiple hydroxyl groups. These derivatives are often explored for antimicrobial activity .

Electronic and Steric Effects

  • Chlorine vs. Other Halogens: Bromine-substituted analogs (e.g., 1-(5-Bromo-2-hydroxyphenyl) derivatives) may exhibit stronger electron-withdrawing effects, altering aromatic ring reactivity in electrophilic substitution reactions .
  • Methoxy vs. Hydroxyl Groups: Methoxy-substituted compounds (e.g., 1-(5-Chloro-2-methoxyphenyl)propan-1-one) show reduced hydrogen-bonding capacity compared to hydroxylated analogs, impacting solubility and crystallinity .

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